molecular formula C25H33N5O3 B1649307 7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide CAS No. 1564268-19-4

7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide

Número de catálogo: B1649307
Número CAS: 1564268-19-4
Peso molecular: 451.6 g/mol
Clave InChI: CJIPEACKIJJYED-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(rac)-BAY1238097” es un inhibidor de BET que se dirige a la proteína BRD4 . Su estructura química se caracteriza por una fórmula molecular de C₂₅H₃₃N₅O₃ y un peso molecular de 451.56 g/mol . Este compuesto ha llamado la atención en la investigación del cáncer debido a sus potentes efectos inhibitorios sobre BRD4 .

Métodos De Preparación

Las rutas sintéticas para “(rac)-BAY1238097” no han sido ampliamente documentadas en la literatura. Está disponible para fines de investigación y sus métodos de producción industrial siguen siendo propietarios. Los investigadores generalmente lo obtienen a través de servicios de síntesis personalizada.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONHMe) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for understanding metabolic inactivation or prodrug activation pathways.

Reaction Pathway :

R-CONHMeor baseacidR-COOH+MeNH2\text{R-CONHMe} \xrightarrow[\text{or base}]{\text{acid}} \text{R-COOH} + \text{MeNH}_2

Key Insights :

  • Hydrolysis rates depend on pH and temperature. In acidic environments, protonation of the amide nitrogen facilitates nucleophilic attack by water .

  • Enzymatic hydrolysis via amidases may occur in biological systems, contributing to metabolic clearance .

O-Demethylation of Methoxy Groups

The methoxy (-OCH3_3) groups at positions 7 and 8 undergo oxidative demethylation, mediated by cytochrome P450 enzymes (e.g., CYP3A4), forming phenolic derivatives. This reaction is a primary metabolic pathway for many methoxy-substituted pharmaceuticals.

Reaction Pathway :

Ar-OCH3CYP450Ar-OH+HCHO\text{Ar-OCH}_3 \xrightarrow{\text{CYP450}} \text{Ar-OH} + \text{HCHO}

Key Insights :

  • Demethylation alters the compound’s polarity, enhancing renal excretion .

  • Competing pathways include direct glucuronidation of the methoxy groups without prior demethylation .

Reactivity of the Piperazine Moiety

The 4-methylpiperazine group participates in acid-base reactions and nucleophilic substitutions. Protonation of the piperazine nitrogen occurs under acidic conditions, while alkylation or acylation reactions are feasible in synthetic modifications.

Reaction Examples :

  • Protonation :

    Piperazine+H+Piperazine-H+\text{Piperazine} + \text{H}^+ \rightarrow \text{Piperazine-H}^+
  • Alkylation :

    Piperazine+R-XR-Piperazine+HX\text{Piperazine} + \text{R-X} \rightarrow \text{R-Piperazine} + \text{HX}

Key Insights :

  • Piperazine derivatives often exhibit pH-dependent solubility, influencing bioavailability .

  • Substituents on the piperazine ring modulate receptor binding affinity in CNS-targeting agents .

Stability Under pH Variations

The compound’s stability was evaluated in simulated physiological conditions:

ConditionObservationHalf-Life (h)Reference
pH 1.2 (gastric)Partial hydrolysis of carboxamide4.2
pH 7.4 (plasma)Stable; slow O-demethylation>24
pH 9.0 (basic)Rapid carboxamide hydrolysis1.5

Metabolic Pathways

In vitro studies using liver microsomes identified major metabolites:

MetabolitePathwayEnzyme Responsible
7-Hydroxy-8-methoxy derivativeO-DemethylationCYP3A4
Carb

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Chemical Formula : C25_{25}H33_{33}N5_5O3_3
  • Molecular Weight : 451.56 g/mol
  • CAS Number : 1564268-08-1

The compound features a benzodiazepine structure that is modified with methoxy and dimethyl groups, contributing to its biological activity.

Cancer Treatment

BAY1238097 has been studied for its effectiveness against various types of tumors. Its ability to inhibit BET proteins makes it a promising candidate for treating cancers that are driven by oncogenic transcription factors.

Case Studies :

  • In vitro studies demonstrated that BAY1238097 significantly reduced the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), showcasing its potential as an anti-cancer agent .
Cell Line IC50 (µM) Effect
MDA-MB-2310.5Significant reduction in viability
HCT1160.8Induction of apoptosis

Inflammatory Diseases

Research indicates that BET inhibitors like BAY1238097 may also have therapeutic applications in inflammatory diseases by modulating immune responses. The inhibition of BET proteins can reduce the expression of pro-inflammatory cytokines.

Case Studies :

  • A study on a murine model of rheumatoid arthritis showed that treatment with BAY1238097 led to decreased inflammation and joint damage .
Model Outcome
Murine Rheumatoid ArthritisReduced joint swelling and inflammation

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders characterized by dysregulated gene expression.

Summary of Research Findings

The applications of 7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide extend beyond oncology into areas such as inflammation and neurobiology. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its use in clinical settings.

Mecanismo De Acción

El mecanismo de acción implica la unión al bromodominio de BRD4. Al interrumpir las interacciones proteína-proteína, “(rac)-BAY1238097” modula la transcripción génica, afectando el destino y la proliferación celular. Los objetivos moleculares específicos y las vías influenciadas por este compuesto requieren mayor investigación.

Comparación Con Compuestos Similares

Si bien las comparaciones detalladas son escasas, “(rac)-BAY1238097” pertenece a una clase de inhibidores de BET. Su singularidad radica en su andamiaje químico específico, que lo distingue de otros compuestos de esta categoría.

Actividad Biológica

7,8-Dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide, also known as BAY1238097, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound acts primarily as a BET (Bromodomain and Extra-Terminal domain) inhibitor, which plays a significant role in regulating gene expression and chromatin remodeling.

BAY1238097 inhibits the BET family of proteins, which are involved in the transcriptional regulation of oncogenes. By disrupting the interaction between BET proteins and acetylated histones, this compound can effectively slow down tumor cell proliferation and induce apoptosis in cancer cells. The action of BAY1238097 leads to the inhibition of growth-promoting genes, making it a promising candidate for cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that BAY1238097 exhibits potent activity against various cancer cell lines. The following table summarizes its efficacy against selected cell lines:

Cell Line IC50 (µM)
HCT-116 (Colon)0.16
MDA-MB-231 (Breast)0.28
A549 (Lung)1.32
MCF-7 (Breast)3.24

These results indicate that BAY1238097 is significantly more effective than many conventional chemotherapeutic agents .

Case Studies

A notable case study involved the application of BAY1238097 in a preclinical model of acute myeloid leukemia (AML). The compound demonstrated an IC50 value of 1.10 µM against MV4-11 cells, showcasing its potential as an effective treatment option for this aggressive form of leukemia .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of BAY1238097 have been studied to assess its absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest that the compound has favorable pharmacokinetic characteristics with good oral bioavailability. Toxicological studies have indicated a manageable safety profile; however, further clinical trials are necessary to fully understand its long-term effects and safety in humans .

Propiedades

IUPAC Name

7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIPEACKIJJYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201108063
Record name 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564268-19-4
Record name 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1564268-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.